molecular formula C8H11NOS B3394337 (S)-3-(Thiophen-3-yl)morpholine CAS No. 1213168-12-7

(S)-3-(Thiophen-3-yl)morpholine

Numéro de catalogue: B3394337
Numéro CAS: 1213168-12-7
Poids moléculaire: 169.25 g/mol
Clé InChI: WEKPXSKFUJQROB-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-(Thiophen-3-yl)morpholine is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-(Thiophen-3-yl)morpholine is 169.05613515 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-(Thiophen-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Thiophen-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-3-thiophen-3-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPXSKFUJQROB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717110
Record name (3S)-3-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213168-12-7
Record name (3S)-3-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-(Thiophen-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Thiophen-3-yl-morpholine Scaffold

In the landscape of modern medicinal chemistry, the confluence of specific structural motifs within a single molecule can unlock significant therapeutic potential. (S)-3-(Thiophen-3-yl)morpholine is a compound of considerable interest, wedding the favorable attributes of the morpholine ring with the diverse biological activities of the thiophene moiety.

The morpholine ring is a privileged scaffold in drug design, often incorporated to enhance the pharmacokinetic profile of a molecule. Its weak basicity (with a pKa typically around 8.7 for the parent structure) can be fine-tuned, and its presence often improves aqueous solubility and metabolic stability, which are critical for oral bioavailability and central nervous system (CNS) penetration.[1][2][3] The flexible conformation of the morpholine ring allows it to engage in various hydrophilic and lipophilic interactions, making it a versatile tool for optimizing drug-receptor binding.[1][2]

Thiophene and its derivatives are another cornerstone of medicinal chemistry, recognized for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving the metabolic profile of a compound.[4] The combination of these two moieties in (S)-3-(Thiophen-3-yl)morpholine presents a compelling starting point for the development of novel therapeutics.

This guide provides a comprehensive overview of the key physicochemical properties of (S)-3-(Thiophen-3-yl)morpholine and details the experimental protocols for their determination, offering a self-validating system for researchers to characterize this and similar molecules with high scientific integrity.

Compound Identification

PropertyValueSource
IUPAC Name (3S)-3-(Thiophen-3-yl)morpholine-
CAS Number 1270385-91-5[7]
Molecular Formula C₈H₁₁NOS[7]
Molecular Weight 169.24 g/mol [7]
SMILES C1(C2=CSC=C2)NCCOC1[7]

Section 1: Lipophilicity (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For CNS-targeting drugs, a logP value in the range of 1-3 is often considered optimal. The Shake-Flask method, as recommended by the OECD, remains the gold standard for its direct and reliable measurement.[8][9][10]

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107.[8]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of (S)-3-(Thiophen-3-yl)morpholine in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water phase.

    • Perform the experiment in triplicate with different volume ratios of n-octanol to water (e.g., 1:1, 2:1, 1:2) to ensure the robustness of the results.

    • Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached. This can take several hours, and the time should be determined in preliminary experiments.

  • Phase Separation:

    • Separate the two phases by centrifugation to ensure a clean separation without cross-contamination.

  • Quantification:

    • Determine the concentration of (S)-3-(Thiophen-3-yl)morpholine in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀ ( [Compound]ₙ-octanol / [Compound]water )

Trustworthiness: The use of pre-saturated solvents, multiple phase ratios, and a validated analytical method ensures the accuracy and reproducibility of the obtained logP value. The total amount of the compound in both phases should be compared to the initial amount to check for any loss of material during the experiment.[8]

Section 2: Acidity (pKa)

Expertise & Experience: The acid dissociation constant (pKa) is fundamental to understanding a drug's behavior in physiological environments, as it dictates the extent of ionization at a given pH. This, in turn, affects solubility, permeability, and receptor binding. For a molecule with a basic nitrogen, such as in the morpholine ring, potentiometric titration is a highly accurate and reliable method for pKa determination.[11][12][13][14][15]

Experimental Protocol: Potentiometric Titration for pKa Determination

Principle: The compound is dissolved in a suitable solvent (usually water or a co-solvent system) and titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation:

    • Accurately weigh a sample of (S)-3-(Thiophen-3-yl)morpholine and dissolve it in high-purity water. If solubility is an issue, a co-solvent such as methanol may be used, but the pKa value will be specific to that solvent system.

    • The concentration should be sufficient to produce a clear inflection point in the titration curve (typically in the millimolar range).

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), as the morpholine nitrogen is basic.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the base has been neutralized). This corresponds to the midpoint of the buffer region on the titration curve.

    • Alternatively, the equivalence point can be determined from the first derivative of the titration curve (ΔpH/ΔV), and the half-equivalence point can be calculated from this.

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter, the use of a standardized titrant, and careful data analysis to identify the half-equivalence point. Performing the titration in a controlled temperature environment is also crucial.

Section 3: Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development. The "flask method," as described in OECD Guideline 105, is a straightforward and widely accepted method for determining the water solubility of compounds.[5][16][17]

Experimental Protocol: Flask Method for Water Solubility Determination

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105.[5]

Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the resulting saturated solution is then determined.

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of (S)-3-(Thiophen-3-yl)morpholine to a known volume of high-purity water in a flask.

    • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtered aliquot using a validated analytical method, such as HPLC-UV.

  • Result Expression:

    • The water solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Trustworthiness: To ensure a true equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent across the later time points.

Section 4: Melting and Boiling Point

Expertise & Experience: The melting point of a solid is a key indicator of its purity. A sharp melting point range (typically 1-2°C) is characteristic of a pure compound. The boiling point is a fundamental physical property of a liquid. For small quantities of material, a micro boiling point determination method is often employed.

Experimental Protocol: Melting Point Determination

Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[3][7][18][19]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of (S)-3-(Thiophen-3-yl)morpholine is dry and finely powdered.

    • Pack a small amount of the powder into a capillary tube, sealed at one end.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Experimental Protocol: Micro Boiling Point Determination

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, which is observed as the point where the liquid is drawn into the inverted capillary upon cooling.[20][21][22][23][24]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Place a small amount of (S)-3-(Thiophen-3-yl)morpholine into a small test tube.

    • Place a small, sealed-end capillary tube, open end down, into the test tube.

    • Attach the test tube to a thermometer.

  • Heating and Observation:

    • Heat the apparatus in a suitable heating bath (e.g., a Thiele tube with mineral oil).

    • As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

    • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • Boiling Point Reading:

    • As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the inverted capillary tube.

Section 5: Spectroscopic Characterization

Expertise & Experience: Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule. ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry each provide unique and complementary information about the molecular structure.

Expected ¹H and ¹³C NMR Spectral Features
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the morpholine ring protons. The thiophene protons will appear in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts and coupling patterns dependent on the substitution at the 3-position. The morpholine protons will appear in the aliphatic region (typically δ 2.5-4.0 ppm), with characteristic splitting patterns due to their diastereotopic nature.[1][23][25][26][27][28][29]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the four carbons of the thiophene ring and the four carbons of the morpholine ring. The chemical shifts of the thiophene carbons will be in the aromatic region (typically δ 120-140 ppm), while the morpholine carbons will be in the aliphatic region (typically δ 45-70 ppm). The carbon attached to the oxygen in the morpholine ring will be the most downfield of the aliphatic carbons.[1][25][30]

Expected FT-IR Spectral Features

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the morpholine ring.

  • C-H stretches: Peaks for aromatic C-H (thiophene) around 3000-3100 cm⁻¹ and aliphatic C-H (morpholine) around 2850-3000 cm⁻¹.

  • C-O-C stretch: A strong absorption in the region of 1070-1150 cm⁻¹ characteristic of the ether linkage in the morpholine ring.

  • C=C stretch: Peaks in the region of 1400-1600 cm⁻¹ for the thiophene ring.

  • C-S stretch: This can be weak and is often found in the fingerprint region.[31][32][33][34][35]

Expected Mass Spectrometry Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. For (S)-3-(Thiophen-3-yl)morpholine, the molecular ion peak (M⁺) would be expected at m/z = 169. Key fragmentation pathways would likely involve the loss of fragments from the morpholine ring or cleavage at the bond connecting the two rings.[2][4][6][36]

Logical and Workflow Diagrams

Workflow for Comprehensive Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Integration and Analysis A Obtain Pure Sample of (S)-3-(Thiophen-3-yl)morpholine B Confirm Identity and Purity (NMR, MS, HPLC) A->B C Melting/Boiling Point Determination B->C D Aqueous Solubility (Flask Method) B->D E pKa Determination (Potentiometric Titration) B->E F logP Determination (Shake-Flask Method) B->F G Compile and Analyze Data C->G D->G E->G F->G H Develop Structure-Property Relationship Understanding G->H

Caption: Workflow for the characterization of (S)-3-(Thiophen-3-yl)morpholine.

Decision Tree for Solubility and Lipophilicity Testing

G Start Start Characterization Solubility_Check Is the compound soluble > 10⁻² g/L? Start->Solubility_Check Flask_Method Use Flask Method (OECD 105) Solubility_Check->Flask_Method Yes Column_Elution Use Column Elution Method (OECD 105) Solubility_Check->Column_Elution No logP_Check Is logP expected between -2 and 4? Flask_Method->logP_Check Column_Elution->logP_Check Shake_Flask Use Shake-Flask Method (OECD 107) logP_Check->Shake_Flask Yes Other_Methods Consider alternative methods (e.g., HPLC-based) logP_Check->Other_Methods No End Complete Shake_Flask->End Other_Methods->End

Caption: Decision tree for selecting appropriate experimental methods.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). [Source not available].
  • OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD. [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-581. [Link]

  • Jadhav, S. S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1933-1960. [Link]

  • Shafique, Z., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 13(5), 415-428. [Link]

  • OECD. (1995, July 27). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect, 9(12), e202304561. [Link]

  • Utah Tech University. (n.d.). Measuring a Boiling Point. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid?. [Link]

  • Iqbal, H., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12, 1386568. [Link]

  • Al-Ghamdi, A. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4209. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. [Link]

  • Sousa, M. M., & Cruz, B. G. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1461-1476. [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs: Application to the Biopharmaceutics Classification System. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). Potentiometric Titration of Some Primary Amines. Yildiz Technical University. [Link]

  • Page, T. F., Jr., et al. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 91(20), 5533-5539. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [Link]

  • Van der Heijde, H. B., & Dahmen, E. A. M. F. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(9), 1217-1221. [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • OECD. (2012, October 2). OECD Guideline for the Testing of Chemicals, No. 460. [Link]

  • chemconnections.org. (n.d.). Boiling Point Determination. [Link]

  • Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(11), 3169. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Gronowitz, S., & Jägersten, I. (2025, December 6). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]

  • Li, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523-6535. [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2022, January 1). TÜBİTAK Academic Journals. [Link]

  • Morpholine. (n.d.). [Link]

  • Iqbal, H., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. PubMed. [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Synthesis and Characterization of thiophene derivatives and its biological applic

Sources

Engineering the (S)-3-(Thiophen-3-yl)morpholine Scaffold: A Technical Guide to Bioisosteric Design and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic design of small-molecule therapeutics increasingly relies on privileged scaffolds that balance physicochemical properties with precise spatial geometry. The compound (S)-3-(Thiophen-3-yl)morpholine represents a masterclass in such design. By fusing the solubilizing and pharmacokinetic-enhancing properties of a morpholine ring with the metabolic stability of a thiophene bioisostere, and locking the conformation via a C3 chiral center, medicinal chemists can access a highly versatile building block. This technical whitepaper dissects the rationale, physicochemical profiling, and synthetic methodologies surrounding this scaffold, providing actionable protocols for drug development professionals.

Physicochemical Profiling: The Causality of Scaffold Selection

In lead optimization, the transition from planar, lipophilic rings to saturated, 3D-complex heterocycles is driven by the need to improve clinical success rates and mitigate off-target toxicity.

  • The Morpholine Core : The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry[1]. Its inclusion typically lowers the partition coefficient (cLogP) compared to piperidine, while the oxygen atom acts as a hydrogen-bond acceptor, significantly enhancing aqueous solubility. Furthermore, the basic secondary amine (pKa ~8.3) ensures favorable physiological protonation, often improving oral bioavailability and blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery[2].

  • The Thiophene Bioisostere : Benzene rings are notoriously susceptible to cytochrome P450 (CYP) mediated oxidation, which can lead to the formation of reactive, toxic metabolites. Replacing a phenyl ring with a thiophene—a classic bioisosteric replacement—often mitigates this metabolic liability[3]. Thiophene offers a similar molar volume and π -stacking capability but alters the electronic distribution and dipole moment, frequently leading to enhanced target residence time and resistance to degradation[4].

  • C3-Substitution and (S)-Chirality : Unsubstituted morpholines are conformationally flexible and symmetric. Introducing a substituent at the 3-position breaks this symmetry, increasing the fraction of sp3-hybridized carbons ( Fsp3​ )[5]. The (S)-enantiomer specifically dictates the vector projection of the thiophene ring. In targets such as the dopamine D4 receptor or kinase hinge regions, this precise 3D orientation is critical for achieving sub-nanomolar affinity and avoiding off-target toxicity[6].

Table 1: Comparative Physicochemical Properties (Calculated Averages)
ScaffoldcLogPTPSA (Ų)Basic pKa Fsp3​ Metabolic Stability (CYP)
3-Phenylpiperidine2.812.09.50.45Low-Moderate
3-Phenylmorpholine1.921.38.40.40Moderate
(S)-3-(Thiophen-3-yl)morpholine 1.6 21.3 8.2 0.50 High

Mechanistic Insights: Target Interactions

The (S)-3-(Thiophen-3-yl)morpholine scaffold acts as a rigidified vector. When incorporated into larger drug molecules, the secondary amine of the morpholine can serve as a hinge-binding motif (donating a hydrogen bond to the backbone carbonyl of a kinase), while the thiophene ring is projected into an adjacent hydrophobic pocket (e.g., the gatekeeper pocket).

This exact spatial arrangement was pivotal in the development of selective dopamine D4 receptor antagonists. Researchers discovered that utilizing a chiral morpholine core provided unprecedented selectivity over D2 and D3 receptors, a feat previously unachieved with standard piperidine derivatives due to differences in basicity and spatial occupancy[7].

G Start Lead Optimization Benzene-Morpholine Bioisostere Thiophene Bioisosteric Replacement Start->Bioisostere Chirality C3 Asymmetric Substitution (S) Start->Chirality Metabolism Reduced CYP450 Oxidation Bioisostere->Metabolism Fsp3 Increased Fsp3 & 3D Complexity Chirality->Fsp3 Target Enhanced Target Affinity & Selectivity Metabolism->Target Fsp3->Target

Logical workflow of scaffold optimization via bioisosterism and chirality.

Synthetic Methodology & Experimental Protocols

Constructing the (S)-3-(Thiophen-3-yl)morpholine scaffold requires precise control over ring closure and stereochemistry. While modern methods include transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines[8], a highly scalable and robust approach involves the cyclization of an amino alcohol followed by chiral resolution.

The causality of this synthetic design is rooted in atom economy: chloroacetyl chloride acts as a bifunctional reagent, first acylating the primary amine, then providing a terminal electrophile for the intramolecular Williamson ether-type cyclization[1].

G A 2-Amino-2-(thiophen-3-yl)ethanol C Intermediate Amide A->C + B Chloroacetyl Chloride (Acylation) B->C D Base-Promoted Cyclization (NaH) C->D E Morpholin-3-one Derivative D->E F Reduction (LiAlH4) E->F G Racemic 3-(Thiophen-3-yl)morpholine F->G H Chiral Resolution (L-Tartaric Acid) G->H I (S)-3-(Thiophen-3-yl)morpholine H->I

Step-by-step synthetic logic for the preparation and resolution of the scaffold.

Protocol 1: Synthesis of Racemic 3-(Thiophen-3-yl)morpholine

Self-Validating Principle: The progression from amide to lactam to amine is monitored by the disappearance of the carbonyl stretch in IR spectroscopy and the upfield shift of the morpholine ring protons in 1H-NMR.

Step 1: Acylation

  • Dissolve 2-amino-2-(thiophen-3-yl)ethanol (1.0 eq, 10 mmol) and triethylamine (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation.

  • Add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes. Validation: The formation of a white precipitate (triethylamine hydrochloride) indicates the reaction is proceeding.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate 2-chloro-N-(2-hydroxy-1-(thiophen-3-yl)ethyl)acetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool to 0 °C and cautiously add sodium hydride (60% dispersion in mineral oil, 1.5 eq). Validation: Immediate hydrogen gas evolution confirms the deprotonation of the hydroxyl group.

  • Stir at room temperature for 4 hours. The alkoxide undergoes an intramolecular SN2 attack on the alkyl chloride, forming the morpholin-3-one ring.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate 5-(thiophen-3-yl)morpholin-3-one.

Step 3: Lactam Reduction

  • Suspend lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF (30 mL) at 0 °C.

  • Add a solution of the morpholin-3-one derivative (1.0 eq) in THF dropwise.

  • Reflux the mixture for 6 hours. Validation: Complete reduction is confirmed by TLC (loss of the UV-active lactam spot) and LC-MS.

  • Perform a Fieser workup (n mL water, n mL 15% NaOH, 3n mL water). Filter the granular aluminum salts and concentrate the filtrate to yield racemic 3-(Thiophen-3-yl)morpholine.

Protocol 2: Chiral Resolution to yield the (S)-Enantiomer

Causality: Diastereomeric salt formation leverages the differential solubility of salts formed between the racemic amine and an enantiopure acid, allowing for bulk separation without the need for expensive chiral chromatography.

  • Dissolve racemic 3-(Thiophen-3-yl)morpholine (1.0 eq) in hot ethanol.

  • Add a solution of L-(+)-tartaric acid (1.0 eq) in hot ethanol.

  • Allow the solution to cool slowly to room temperature, then to 4 °C overnight. The (S)-amine-L-tartrate salt preferentially crystallizes.

  • Filter the crystals and recrystallize twice from ethanol to achieve >98% enantiomeric excess (ee), validated by chiral HPLC.

  • Basify the salt with 1M NaOH and extract with DCM to liberate the free base, (S)-3-(Thiophen-3-yl)morpholine .

Application in High-Throughput Screening (HTS)

Once synthesized, this scaffold is typically functionalized at the N4 position (via reductive amination or cross-coupling) and evaluated in biological assays. The self-validating nature of these assays requires rigorous control of the scaffold's purity, as trace amounts of the (R)-enantiomer can drastically skew binding kinetics. The use of this specific chiral morpholine has been proven to act as a potent antagonist framework, successfully reversing hyperlocomotion in in vivo models when targeting specific GPCRs[6].

Conclusion

The (S)-3-(Thiophen-3-yl)morpholine scaffold is a testament to the power of rational drug design. By merging the ADME-enhancing properties of morpholine with the metabolic stability of thiophene, and enforcing strict spatial boundaries via (S)-chirality, this building block offers a robust foundation for developing next-generation therapeutics.

References

  • Kumari, A., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 2021.[Link]

  • Dwivedi, A. R., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." National Center for Biotechnology Information (NIH), 2023.[Link]

  • Lenci, E., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." National Center for Biotechnology Information (NIH), 2021.[Link]

  • Plumley, H. C., et al. "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." National Center for Biotechnology Information (NIH), 2016.[Link]

  • Kőnig, B., et al. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." National Center for Biotechnology Information (NIH), 2023.[Link]

  • Blobaum, A. L., et al. "Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Zhang, Y., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." National Center for Biotechnology Information (NIH), 2020.[Link]

Sources

Methodological & Application

Application Note: A Robust and Highly Enantioselective Synthesis of (S)-3-(Thiophen-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active compounds.[1] Its favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and potential to improve blood-brain barrier permeability, make it a highly desirable component in drug design.[2][3] The introduction of a stereocenter into the morpholine ring often has a profound impact on a molecule's therapeutic efficacy and safety, making the development of efficient enantioselective synthetic methods a critical endeavor.

The incorporation of a thiophene ring, another important pharmacophore, can introduce unique electronic and steric properties, often leading to enhanced biological activity.[4][5][6] Thiophene derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[3][5][7] The target molecule of this application note, (S)-3-(thiophen-3-yl)morpholine, combines these two key structural motifs, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed, field-proven protocol for the efficient, one-pot enantioselective synthesis of this compound.

The Synthetic Strategy: A Tandem Catalytic Approach

The selected synthetic route is a highly efficient one-pot tandem sequential reaction that combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[2][7][8][9] This strategy offers several distinct advantages:

  • Atom Economy: The tandem nature of the reaction minimizes waste by avoiding the isolation of intermediates.

  • High Enantioselectivity: The use of a well-defined Noyori-Ikariya type ruthenium catalyst ensures excellent control over the stereochemical outcome, consistently achieving high enantiomeric excess (ee).[2][7][8]

  • Operational Simplicity: The one-pot procedure simplifies the experimental setup and reduces overall synthesis time.

The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: One-Pot Tandem Reaction Start 3-(Thiophen-3-yl)prop-2-yn-1-ol Step1 Reaction with MsCl, Et3N Start->Step1 Intermediate1 3-(Thiophen-3-yl)prop-2-yn-1-yl methanesulfonate Step1->Intermediate1 Step2 Reaction with 2-aminoethanol Intermediate1->Step2 Precursor 2-((3-(Thiophen-3-yl)prop-2-yn-1-yl)oxy)ethan-1-amine Step2->Precursor Hydroamination Ti-catalyzed Hydroamination Precursor->Hydroamination Add Ti Catalyst Imine_Intermediate Cyclic Imine (in situ) Hydroamination->Imine_Intermediate ATH Ru-catalyzed Asymmetric Transfer Hydrogenation Imine_Intermediate->ATH Add Ru Catalyst & HCOOH/Et3N Final_Product (S)-3-(Thiophen-3-yl)morpholine ATH->Final_Product

Caption: Overall workflow for the synthesis of (S)-3-(thiophen-3-yl)morpholine.

Detailed Experimental Protocols

Part A: Synthesis of the Aminoalkyne Precursor: 2-((3-(Thiophen-3-yl)prop-2-yn-1-yl)oxy)ethan-1-amine

Rationale: This precursor is designed to undergo intramolecular cyclization upon hydroamination. The synthesis involves the activation of the hydroxyl group of 3-(thiophen-3-yl)prop-2-yn-1-ol as a mesylate, followed by nucleophilic substitution with 2-aminoethanol.

Materials:

  • 3-(Thiophen-3-yl)prop-2-yn-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 2-Aminoethanol

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Protocol:

  • Mesylation of 3-(Thiophen-3-yl)prop-2-yn-1-ol:

    • To a solution of 3-(thiophen-3-yl)prop-2-yn-1-ol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

  • Amination:

    • Dissolve the crude 3-(thiophen-3-yl)prop-2-yn-1-yl methanesulfonate in anhydrous THF.

    • Add 2-aminoethanol (3.0 eq) and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aminoalkyne precursor.

Part B: One-Pot Enantioselective Synthesis of (S)-3-(Thiophen-3-yl)morpholine

Rationale: This one-pot procedure first utilizes a titanium catalyst for the intramolecular hydroamination of the aminoalkyne to form a cyclic imine intermediate. Subsequently, a chiral ruthenium catalyst, in the presence of a hydrogen source (formic acid/triethylamine), reduces the imine to the target (S)-morpholine with high enantioselectivity.

Materials:

  • 2-((3-(Thiophen-3-yl)prop-2-yn-1-yl)oxy)ethan-1-amine (from Part A)

  • Bis(amidate)bis(amido) Titanium precatalyst (e.g., [Ti(N(tBu)C(O)Ph)2(NMe2)2])

  • RuCl (Noyori-Ikariya catalyst)

  • Toluene, anhydrous

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Protocol:

  • Hydroamination:

    • In a glovebox, add the titanium precatalyst (5 mol %) to a solution of the aminoalkyne precursor (1.0 eq) in anhydrous toluene.

    • Seal the reaction vessel and heat the mixture at 110 °C for 12-16 hours.

    • Monitor the formation of the cyclic imine intermediate by GC-MS or LC-MS.

  • Asymmetric Transfer Hydrogenation:

    • After cooling the reaction mixture to room temperature, add the RuCl catalyst (1 mol %).

    • Add the formic acid/triethylamine (5:2) mixture (2.5 eq) to the reaction vessel.

    • Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Upon completion of the reaction, quench with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain (S)-3-(thiophen-3-yl)morpholine.

  • Characterization and Enantiomeric Excess Determination:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of (S)-3-(thiophen-3-yl)morpholine based on results for structurally similar substrates reported in the literature.[7][8]

EntrySubstrateCatalyst Loading (Ti/Ru)Yield (%)ee (%)
12-((3-(Thiophen-3-yl)prop-2-yn-1-yl)oxy)ethan-1-amine5 mol % / 1 mol %>80 (expected)>95 (expected)

Mechanistic Insight: The Origin of Enantioselectivity

The high enantioselectivity of the asymmetric transfer hydrogenation step is attributed to the specific interactions between the cyclic imine substrate and the chiral ruthenium catalyst.

Catalytic_Cycle Ru_Precatalyst [Ru]-Cl (S,S)-TsDPEN Active_Catalyst [Ru]-H (S,S)-TsDPEN Ru_Precatalyst->Active_Catalyst HCOOH/Et3N Imine_Coordination Imine Coordination (Hydrogen Bonding) Active_Catalyst->Imine_Coordination + Imine CO2_Et3NH CO2 + Et3NH+ Hydride_Transfer Diastereoselective Hydride Transfer Imine_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product_Release->Active_Catalyst + HCOOH/Et3N - Product Product (S)-Morpholine Product_Release->Product Substrate Cyclic Imine Substrate->Imine_Coordination HCOOH_Et3N HCOOH/Et3N HCOOH_Et3N->Ru_Precatalyst

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.

The key to stereocontrol is the formation of a hydrogen bond between the oxygen atom in the morpholine ring backbone and the N-H group of the tosylated diamine ligand on the ruthenium catalyst.[2][7] This interaction locks the imine into a specific orientation, favoring hydride transfer from the metal center to only one face of the C=N double bond, thus leading to the preferential formation of the (S)-enantiomer.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • Sameaa, E. O., & Sura, S. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal Of Education College Wasit University. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 57(23), 10135-10146. [Link]

  • Patel, G. A., & Mehta, A. G. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]

  • Kaur, H., & Singh, J. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 281-314. [Link]

  • Al-Ghorbani, M., & Kumar, S. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701. [Link]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

Sources

Application Note: Asymmetric Synthesis Protocols for Chiral 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Strategic Importance

Morpholines are privileged scaffolds in medicinal chemistry, frequently embedded in CNS-active drugs, kinase inhibitors, and antimicrobial agents due to their favorable pharmacokinetic profiles—specifically their high metabolic stability, aqueous solubility, and optimal pKa[1]. Introducing a substituent at the C3 position of the morpholine ring imparts critical conformational rigidity, which often translates to enhanced target binding affinity and selectivity.

Historically, the synthesis of chiral 3-substituted morpholines relied heavily on lengthy chiral pool derivations. However, modern synthetic chemistry has shifted toward highly efficient, atom-economical catalytic asymmetric protocols and modular annulation strategies. This application note details two field-proven methodologies for constructing these vital pharmacophores: a Tandem Ti/Ru Catalytic Approach and an Aziridine Ring-Opening Annulation Strategy .

Mechanistic Overview & Causality

To ensure reproducibility and scientific integrity, it is crucial to understand the physicochemical causality driving these transformations.

Protocol A: Tandem Ti/Ru Catalysis (Prochiral Approach)

Developed by [2], this one-pot method converts ether-containing aminoalkynes into highly enantioenriched morpholines.

  • Hydroamination Causality: A bis(amidate)bis(amido)Ti precatalyst is utilized because its high oxophilicity does not hinder its ability to efficiently promote the intramolecular hydroamination of the aminoalkyne, rapidly closing the ring to form a cyclic imine[2].

  • Stereocontrol Rationale: The subsequent Asymmetric Transfer Hydrogenation (ATH) employs the Noyori-Ikariya catalyst (RuCl). The exceptional enantioselectivity (>95% ee) is not merely steric; it is driven by hydrogen-bonding interactions between the ether oxygen in the substrate backbone and the Ts-DPEN ligand of the Ru catalyst. This interaction rigidly directs the hydride transfer to a single stereoface of the imine[2][3].

G A Ether-containing Aminoalkyne B Ti-Catalyzed Hydroamination A->B C Cyclic Imine Intermediate B->C Intramolecular Cyclization D Ru-Catalyzed ATH (Noyori-Ikariya) C->D E Chiral 3-Substituted Morpholine (>95% ee) D->E H-Bonding Directed

Fig 1: Tandem Ti/Ru catalytic workflow for enantioselective morpholine synthesis.

Protocol B: Aziridine Ring-Opening and Annulation (Chiral Pool Approach)

Pioneered by [4], this method leverages the chiral pool by utilizing activated aziridines derived from amino acids.

  • Activation Causality: The aziridine is protected with an N-2-benzothiazolesulfonyl (Bts) group. The strong electron-withdrawing nature of the Bts group is critical for activating the aziridine toward regioselective nucleophilic attack by organocuprates[4][5].

  • Deprotection Rationale: Traditional tosyl (Ts) protecting groups require harsh, reductive, or strongly acidic deprotection conditions that risk epimerizing the newly formed C3 stereocenter. The Bts group was specifically selected because it can be cleaved under exceptionally mild conditions (mercaptoacetic acid and LiOH), perfectly preserving the enantiopurity of the morpholine[4].

G A N-Bts Activated Aziridine B Organocuprate Addition A->B C Regioselective Ring-Opening B->C D Vinylsulfonium Salt Annulation C->D Microwave Conditions E N-Bts Deprotection (LiOH, HSCH2COOH) D->E F Enantiopure 3-Substituted Morpholine E->F

Fig 2: Aziridine ring-opening and annulation pathway for chiral morpholines.

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes of the two protocols, allowing researchers to select the optimal route based on substrate availability and target scale.

ParameterProtocol A: Tandem Ti/Ru CatalysisProtocol B: Aziridine Annulation
Precursor Material Prochiral ether-containing aminoalkynesN-Bts activated chiral aziridines
Catalytic System Ti-bis(amidate) / Ru-Noyori-IkariyaOrganocuprate / Vinylsulfonium salt
Stereocontrol Mechanism H-bond directed transfer hydrogenationPreservation of chiral pool stereocenter
Enantiomeric Excess (ee) > 95%> 99%
Typical Yield Range 72% – 90%65% – 85%
Key Advantage High atom economy, one-pot procedureAccess to highly sterically hindered C3 groups
Scalability Validated on gram-scale without chromatographyMultigram-scale

Experimental Methodologies

Protocol A: One-Pot Tandem Hydroamination / ATH

Note: The cyclic imine generated in Step 1 is highly sensitive to ambient moisture. A one-pot sequential protocol bypasses the need for isolation, maximizing yield and preventing hydrolytic degradation.

Step 1: Intramolecular Hydroamination

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the ether-containing aminoalkyne (1.0 mmol) and anhydrous toluene (2.0 mL).

  • Add the bis(amidate)bis(amido)Ti precatalyst (5 mol %).

  • Seal the flask tightly, remove it from the glovebox, and heat the mixture at 110 °C for 12 hours behind a blast shield.

  • Self-Validation Check: Monitor conversion via ¹H NMR of a crude micro-aliquot. The disappearance of the terminal alkyne proton (~2.2 ppm) confirms complete cyclization to the imine.

Step 2: Asymmetric Transfer Hydrogenation (ATH) 4. Cool the reaction mixture to room temperature. 5. Under a positive flow of argon, add the RuCl catalyst (2 mol %) and an azeotropic mixture of formic acid/triethylamine (5:2 ratio, 1.0 mL).

  • Rationale: The formic acid/TEA mixture provides a continuous, mild source of hydrogen gas in situ, which is essential for the Ru-catalyzed ATH without over-reducing the substrate.

  • Stir the sealed mixture at 40 °C for 16 hours.

Step 3: Workup and Isolation 7. Quench the reaction by carefully adding saturated aqueous Na₂CO₃ (5 mL) to neutralize excess formic acid (Caution: Gas evolution). 8. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purify via standard acid-base extraction to yield the enantiopure 3-substituted morpholine.

Protocol B: Aziridine Ring-Opening and Annulation

Note: Strict temperature control during the cuprate addition is mandatory to prevent undesired dimerization or non-regioselective ring opening.

Step 1: Regioselective Cuprate Addition

  • Dissolve the N-Bts activated aziridine (1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere and cool the flask to -55 °C using a dry ice/acetone bath.

  • Add CuCN (10 mol %) followed by the dropwise addition of the desired Grignard reagent (R-MgBr, 1.5 mmol) via syringe pump over 15 minutes.

  • Stir the reaction mixture for 2 hours at -55 °C.

  • Self-Validation Check: TLC analysis (Hexanes/EtOAc 7:3) should indicate complete consumption of the starting aziridine.

Step 2: Vinylsulfonium Annulation 4. Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 x 10 mL). Concentrate the crude amino alcohol intermediate in vacuo. 5. Dissolve the unpurified intermediate in anhydrous DMF (3.0 mL), add NaH (60% dispersion in mineral oil, 2.5 equiv), and stir for 15 minutes at 0 °C to form the alkoxide. 6. Add diphenylvinylsulfonium triflate (1.2 equiv) and subject the mixture to microwave irradiation at 100 °C for 20 minutes.

  • Rationale: Microwave heating drastically accelerates the annulation step, preventing the thermal degradation of the intermediate that frequently occurs under prolonged conventional heating[4].

Step 3: Mild Deprotection 7. Isolate the N-Bts morpholine via flash chromatography and dissolve it in DMF (2.0 mL). 8. Add mercaptoacetic acid (3.0 equiv) and LiOH (6.0 equiv). Stir at room temperature for 2 hours. 9. Dilute with water, extract with EtOAc, and purify via chromatography to isolate the free chiral 3-substituted morpholine.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.[Link]

  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457.[Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Piperazines from SnAP Reagents. Organic Letters, 19(17), 4696–4699.[Link]

Sources

Troubleshooting & Optimization

Purification of morpholine derivatives by chromatography and crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of morpholine-containing compounds. Morpholine derivatives are ubiquitous in pharmaceutical development, acting as key structural motifs in drugs like reboxetine, aprepitant, and amorolfine[1]. However, the unique physicochemical properties of the morpholine ring—specifically its basic secondary or tertiary amine nitrogen and its polar ether oxygen—present significant challenges during isolation[2].

This guide provides field-proven troubleshooting strategies, focusing on overcoming chromatographic peak tailing and optimizing crystallization through salt formation.

Section 1: Chromatography Troubleshooting & FAQs

Q1: Why do my morpholine derivatives exhibit severe peak tailing and poor recovery on standard silica gel columns? A1: The morpholine nitrogen is highly basic. In standard normal-phase or reversed-phase chromatography, this basic moiety interacts strongly with the acidic, unbonded silanol groups (Si–OH) present on the silica surface[2],[3]. Because these silanol groups exist in various configurations (e.g., free, geminal) with differing acidities, they create multiple retention mechanisms[3]. When the secondary interaction (ionic bonding or hydrogen bonding) overpowers the primary hydrophobic or polar retention mechanism, the analyte desorbs slowly, resulting in an asymmetrical, prolonged trailing edge known as peak tailing[4],[5].

Q2: How can I modify my chromatographic method to achieve symmetrical peaks? A2: You must suppress the secondary interactions between the basic amine and the stationary phase. This can be achieved through several self-validating strategies:

  • Mobile Phase pH Adjustment: In reversed-phase High-Performance Liquid Chromatography (HPLC), lowering the mobile phase pH below 3.0 suppresses the ionization of the surface silanol groups, thereby neutralizing their ability to interact ionically with the protonated morpholine[6],[5]. Alternatively, running at a high pH (if the column permits) keeps the morpholine amine in its neutral, un-ionized state[6].

  • Amine Modifiers: For normal-phase chromatography, adding a competitive basic modifier like triethylamine (TEA) or aqueous ammonia (0.1% - 1.0% v/v) to the mobile phase will preemptively occupy the active acidic sites on the silica, allowing your morpholine derivative to elute cleanly[7].

  • Stationary Phase Selection: Utilize heavily end-capped or base-deactivated columns, which have fewer exposed silanols[3],[5]. For complex mixtures, switching entirely to ion-exchange chromatography is highly recommended[7].

Fig 1: Logical pathway for resolving chromatographic peak tailing of basic amines.

Protocol 1: Cation-Exchange Chromatography for Morpholine Derivatives

When standard silica fails, ion-exchange chromatography provides superior separation efficiency by selectively retaining the protonated morpholine functionality[7].

Materials: Dowex 50W-X8 or Amberlyst 15 cation-exchange resin, dilute HCl (0.1 M), aqueous ammonia (0.1-1.0 M), methanol or water. Step-by-step Methodology:

  • Resin Preparation: Swell the cation-exchange resin in water and pack it into a glass chromatography column. Wash the bed with 3 column volumes (CV) of 0.1 M HCl to ensure the resin is fully in the acidic (H+) form, followed by 3 CV of water to remove excess acid.

  • Sample Loading: Dissolve the crude morpholine mixture in a slightly acidic aqueous or methanolic solution. Load the sample onto the column. The basic morpholine derivatives will be selectively trapped by the resin[7].

  • Matrix Elimination: Wash the column with 3-5 CV of water or methanol. Neutral impurities and non-basic byproducts will pass through unretained[7].

  • Elution: Elute the target morpholine compound by passing an aqueous ammonia solution (0.1-1.0 M) through the column. The ammonia deprotonates the morpholine and competes for the resin sites, releasing the pure free base[7].

  • Isolation: Concentrate the eluent under reduced pressure to yield the purified morpholine derivative.

Section 2: Crystallization & Salt Formation FAQs

Q3: My purified morpholine derivative is isolating as a stubborn oil. How can I induce crystallization? A3: Morpholine free bases often have melting points lower than room temperature, causing them to isolate as oils[8],[9]. To induce crystallization, you must increase the lattice energy of the target molecule. The most reliable method is to convert the free base into an organic or inorganic acid addition salt[8],[9]. Common and highly crystalline salts for morpholines include hydrochlorides, mesylates (methanesulfonates), acetates, and propionates[10],[1],[11].

Q4: I formed a salt, but it precipitated as an amorphous solid instead of crystals. What went wrong? A4: Amorphous precipitation occurs when the kinetic rate of solid formation outpaces the thermodynamic assembly of a crystal lattice. This usually happens if the solvent system is too non-polar, causing the salt to crash out instantly upon acid addition, or if the cooling rate is too rapid[8]. To fix this, dissolve the crude compound in a solvent where the resulting salt is sparingly soluble at room temperature but highly soluble at reflux (e.g., 2-propanol or ethyl acetate)[8],[1]. Add the acid at an elevated temperature, then cool the mixture very slowly to promote ordered crystal growth[8],[1].

Fig 2: Decision tree for selecting the appropriate purification workflow.

Protocol 2: Mesylate Salt Formation and Crystallization

This protocol is highly effective for complex, chiral morpholine derivatives (such as pharmaceutical intermediates) that resist crystallization as free bases[1].

Materials: Crude morpholine derivative, 2-propanol, methanesulfonic acid (MsOH). Step-by-step Methodology:

  • Dissolution: Dissolve the crude morpholine derivative in 10 volumes of 2-propanol (based on the theoretical mass of the product) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer[1].

  • Heating: Heat the solution to 70 °C to ensure complete dissolution and to prevent premature precipitation[1].

  • Acid Addition: Slowly add exactly 1.0 equivalent of methanesulfonic acid in one portion. The mixture should remain homogeneous at this temperature[1].

  • Controlled Nucleation: Remove the heat source and allow the solution to cool slowly to 60 °C. Maintain this temperature and age the slurry for 1 hour. This aging step is critical for establishing pure crystal seeds and preventing the entrapment of impurities or undesired enantiomers[1].

  • Crystal Growth: Allow the slurry to cool naturally to 20–25 °C and stir for at least an additional hour to maximize yield[1].

  • Isolation: Collect the white crystalline mesylate salt via vacuum filtration. Wash the filter cake with 2.5 volumes of ice-cold 2-propanol[1].

  • Drying: Dry the crystals under vacuum to constant weight to remove residual solvent.

Section 3: Quantitative Data Summaries

Table 1: Chromatographic Strategies for Basic Morpholines
StrategyMechanism of ActionRecommended Conditions
Low pH Mobile Phase Suppresses ionization of surface silanols (Si-OH → Si-O⁻ is blocked).pH < 3.0 (e.g., using Formic Acid or TFA in water/MeCN)[6],[5].
Amine Modifiers Competitively binds to active acidic sites on silica gel.0.1% - 1.0% Triethylamine (TEA) or aqueous NH₃ in the mobile phase[7].
Cation-Exchange Selectively binds protonated amines while rejecting neutral impurities.Dowex 50W-X8; Load in 0.1 M HCl, elute with 0.1-1.0 M NH₃[7].
Table 2: Common Salt Forms for Morpholine Crystallization
Salt TypeReagentTypical Solvent SystemsCharacteristics
Hydrochloride HCl (gas or concentrated aqueous)Diethyl ether, Ethyl acetate, Isopropanol[8]Highly crystalline, often hygroscopic. Good for simple morpholines[11].
Mesylate Methanesulfonic acid2-Propanol, Toluene/2-Propanol mixtures[1]Excellent for complex/chiral pharmaceutical intermediates. High enantiomeric enrichment[1].
Carboxylate Acetic, Propionic, or Butyric acidIsopropyl acetate, Ethyl acetate[10]Milder salt formation. Excellent yields (70-87%) with controlled cooling (45 °C to 0 °C)[10].

References

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Organic Process Research & Development - ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Available at: [Link]

  • Google Patents. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at:[Link]

  • Google Patents. US3274055A - Acid addition salts of morpholine ethanol.
  • Chromatography Forum. peak tailing. Available at: [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

Sources

How to avoid racemization during morpholinone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Morpholinone Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the stereochemical pitfalls of morpholinone synthesis. Chiral morpholinones (such as morpholin-2-ones and morpholin-3-ones) are critical pharmacophores and synthetic building blocks (e.g., in the synthesis of the antiemetic drug Aprepitant). However, the α-stereocenter is notoriously susceptible to racemization during ring closure.

This guide provides a mechanistic understanding of why racemization occurs, a decision matrix for your synthetic routes, troubleshooting tables, and field-validated protocols to ensure >99% enantiomeric excess (ee).

Workflow: Strategy Selection for Stereocontrol

Before beginning your synthesis, evaluate your substrate's electronic and steric properties. The decision tree below outlines the optimal synthetic route based on the racemization risk of your specific molecule.

G Start Morpholinone Synthesis Check Assess α-Proton Acidity & Steric Hindrance Start->Check HighAcid High Acidity / Sterics (e.g., NO2, Aryl) Check->HighAcid LowAcid Low Acidity (Alkyl Substituents) Check->LowAcid BaseChoice Base Selection: Use TMP or K2CO3 HighAcid->BaseChoice Strict Control AltRoute Alternative Routes: SnAP Reagents or CPA Catalysis HighAcid->AltRoute High Racemization Risk LowAcid->BaseChoice Coupling Coupling Reagents: Oxyma/DIC or T3P BaseChoice->Coupling Temp Temperature Control: 0°C to RT Coupling->Temp Success Enantiopure Morpholinone (>99% ee) Temp->Success AltRoute->Success

Decision tree for selecting racemization-free morpholinone synthesis routes based on substrate.

Knowledge Base & FAQs

Q: Why does my morpholinone intermediate racemize during standard peptide coupling conditions? A: Racemization typically occurs via two mechanisms:

  • Oxazolone Formation: During the activation of the carboxylic acid (e.g., with EDC or HATU), the adjacent amide carbonyl oxygen can attack the activated carboxyl group, forming an oxazolone (azlactone) intermediate. The α-proton of the oxazolone is highly acidic and rapidly undergoes base-catalyzed abstraction, leading to a planar enolate and subsequent racemization.

  • Direct Enolization: If the α-proton is highly acidic—such as when electron-withdrawing groups (e.g., nitro or fluoroaryl groups) are present—even mild bases can trigger direct enolization[1].

Q: Which coupling reagents offer the best protection against racemization? A: To outcompete oxazolone formation, you must use additives that rapidly trap the activated ester. is the gold standard[2]. Oxyma is highly nucleophilic and forms an active ester that is highly resistant to oxazolone formation. Alternatively, T3P (Propylphosphonic anhydride) is an excellent racemization-free reagent that operates under very mild conditions.

Q: How does my choice of base impact stereointegrity? A: The causality here is strictly steric. Triethylamine (Et3N) is a relatively unhindered base that easily abstracts the α-proton of activated intermediates. DIPEA (N,N-Diisopropylethylamine) is better, but TMP (2,2,6,6-tetramethylpiperidine) is vastly superior. TMP's massive steric bulk around the nitrogen lone pair allows it to act as an effective proton sink for the carboxylic acid without being able to physically access the sterically hindered α-proton.

Troubleshooting Guide & Quantitative Data

Use the following tables to diagnose your experimental failures and select the optimal reagent combinations.

Table 1: Impact of Coupling Conditions on Enantiomeric Excess (ee) during Ring Closure Data synthesized from standard morpholinone cyclization benchmarks.

Coupling ReagentBaseTempYield (%)ee (%)Mechanistic Consequence
EDC / HOBtEt3NRT7565–70Unhindered base promotes rapid oxazolone formation and α-proton abstraction.
HATUDIPEA0 °C to RT8280–85Bulky base reduces, but does not completely eliminate, enolization.
HATU / HOAtTMP0 °C88>95TMP's extreme steric bulk prevents α-deprotonation; HOAt accelerates coupling.
DIC / OxymaNone0 °C to RT92>98Oxyma suppresses the oxazolone intermediate entirely; neutral conditions prevent deprotonation.

Table 2: Advanced Racemization-Free Synthetic Strategies When traditional cyclization fails (especially for highly acidic α-protons), pivot to these alternative methodologies.

MethodologyKey ReagentsSubstrate ScopeStereocontrol MechanismReference
Base-Mediated Cyclization K2CO3, 1,2-dibromoethaneN-protected α-amino acidsMild inorganic base prevents α-proton abstraction during direct S_N2 cyclization.[3]
SnAP Reagents SnAP Morpholine, Cu(OTf)2AldehydesRadical-mediated cyclization completely bypasses standard peptide coupling intermediates.[4]
CPA Catalysis Chiral Phosphoric Acid (CPA)Arylglyoxals, aminoethanolsKinetically controlled 1,2-aryl/alkyl shift of α-iminium hemiacetals under acidic conditions.[5]

Experimental Protocols

These methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the intermediate state via the recommended analytical technique.

Protocol A: Racemization-Free Base-Promoted Cyclization

Best for: Standard N-protected α-amino acids. Causality: Utilizing K2CO3 instead of organic amines ensures the basicity is high enough to deprotonate the carboxylic acid for nucleophilic attack, but kinetically too slow to enolize the chiral center[6].

  • Preparation: Dissolve the N-protected chiral α-amino acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add anhydrous K2CO3 (2.5 equiv). Stir at room temperature for 15 minutes to allow carboxylate formation.

  • Alkylation: Dropwise add 1,2-dibromoethane (1.5 equiv).

  • Cyclization: Heat the reaction mixture to 60 °C.

  • Validation Check: Monitor via TLC (Hexane/EtOAc). The intermediate bromoester will form first, followed by slow cyclization to the morpholinone. Do not quench until the bromoester spot disappears (typically 12–24 hours).

  • Workup: Quench with ice water, extract with EtOAc, wash with brine to remove DMF, dry over Na2SO4, and concentrate.

  • Stereo-validation: Analyze the crude product via Chiral HPLC to confirm ee >99% before proceeding to deprotection.

Protocol B: SnAP Reagent-Mediated Cyclization

Best for: Substrates where traditional cyclization completely fails due to steric hindrance or extreme α-acidity. Causality: transform aldehydes directly into morpholines/morpholinones via a copper-mediated radical cyclization, entirely avoiding the oxazolone racemization pathway[7].

  • Imine Formation: Combine the aldehyde (1.0 equiv) and the SnAP Morpholine reagent (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) in the presence of 4Å molecular sieves.

  • Validation Check: Stir at room temperature for 2 hours. Confirm complete imine formation via 1H NMR (look for the characteristic imine proton shift around 8.0–8.5 ppm).

  • Radical Cyclization: Filter off the molecular sieves. To the filtrate, add Cu(OTf)2 (1.0 equiv) and 2,6-lutidine (1.0 equiv), followed by HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to achieve a 4:1 CH2Cl2/HFIP solvent ratio.

  • Completion: Stir at room temperature for 12 hours. The copper oxidizes the C–Sn bond to form an α-aminyl radical, which cyclizes onto the imine.

  • Workup: Quench with 10% aqueous NH4OH to complex the copper, extract with CH2Cl2, and purify via flash chromatography.

Protocol C: CPA-Catalyzed Aza-Benzilic Ester Rearrangement

Best for: De novo synthesis of C3-substituted morpholinones from achiral starting materials. Causality: This method uses a to catalyze a domino [4+2] heteroannulation. The CPA forms an ion pair with the intermediate iminium nitrogen, creating a strict chiral pocket that dictates the stereochemistry of the subsequent 1,2-aryl/alkyl shift, locking in the stereocenter without ever exposing it to basic enolization conditions[8].

  • Setup: In an oven-dried vial, combine arylglyoxal (1.1 equiv), 2-(arylamino)ethan-1-ol (1.0 equiv), and the specific (S)-CPA catalyst (10 mol%).

  • Solvent & Desiccant: Add anhydrous tert-butyl methyl ether (TBME, 0.125 M) and 5Å molecular sieves (300 mg/mmol).

  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

  • Validation Check: Monitor the disappearance of the oxazolidine intermediate via SFC (Supercritical Fluid Chromatography). Critical Note: Quench the reaction immediately upon consumption of the oxazolidine; prolonged heating past this point can lead to thermodynamic racemization of the final product[9].

  • Purification: Filter through a short pad of Celite, concentrate, and purify via column chromatography.

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 143(19), 7320–7325. URL:[Link]

  • Luescher, M. U., Vo, C.-V. T., & Bode, J. W. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Organic Letters, 16(4), 1236–1239. URL:[Link]

  • Samanta, S., Mal, A., Halder, S., & Ghorai, M. K. (2015). "Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids." Synthesis, 47(23), 3776–3782. URL:[Link]

  • Wang, J., et al. (2020). "Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents." Organic & Biomolecular Chemistry, 18, 9773-9788. URL:[Link]

Sources

Technical Support Center: Stability and Storage of Thiophenylmorpholine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for thiophenylmorpholine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and proper handling of this important class of molecules. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical advice to ensure the integrity of your experiments.

Introduction to Thiophenylmorpholine Stability

Thiophenylmorpholine moieties are prevalent in a range of biologically active compounds. Their unique structure, combining a thiophenyl group and a morpholine ring, imparts specific physicochemical properties that can also present challenges in terms of chemical stability. Understanding the potential degradation pathways and optimal storage conditions is critical for obtaining reliable and reproducible experimental results. This guide will address common questions and troubleshooting scenarios in a direct, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with my thiophenylmorpholine compound?

A1: Based on the constituent functional groups, the primary degradation pathways for thiophenylmorpholine compounds are oxidation and hydrolysis .

  • Oxidation: The morpholine ring and the thioether linkage are both susceptible to oxidation.

    • Morpholine Ring Oxidation: The carbon atoms adjacent to the ring oxygen and nitrogen are particularly prone to oxidation by atmospheric oxygen or oxidizing agents. This can lead to ring opening or the formation of hydroxylated byproducts.

    • Thioether Oxidation: The sulfur atom of the thioether can be readily oxidized to a sulfoxide and further to a sulfone. This is a common metabolic pathway and can also occur during storage if exposed to oxidizing conditions.

  • Hydrolysis: The thioether bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than a thioester. The rate of hydrolysis is influenced by pH and temperature.

  • Photodegradation: Aromatic sulfur compounds can be susceptible to photodegradation upon exposure to light, leading to the formation of various photoproducts, including sulfonic acids.

A proposed overview of the primary degradation pathways is illustrated below:

thiophenylmorpholine Thiophenylmorpholine oxidation Oxidation (Air, Peroxides) thiophenylmorpholine->oxidation O2 hydrolysis Hydrolysis (Acid/Base) thiophenylmorpholine->hydrolysis H2O, H+/OH- photodegradation Photodegradation (UV/Visible Light) thiophenylmorpholine->photodegradation sulfoxide Thiophenylmorpholine Sulfoxide oxidation->sulfoxide ring_opened Morpholine Ring-Opened Products oxidation->ring_opened hydrolyzed Hydrolyzed Products (e.g., Thiophenol derivative) hydrolysis->hydrolyzed photo_products Photodegradation Products photodegradation->photo_products sulfone Thiophenylmorpholine Sulfone sulfoxide->sulfone [O] start Inconsistent Assay Results check_compound Is the compound degrading in the assay medium? start->check_compound prepare_fresh Prepare fresh working solutions for each experiment check_compound->prepare_fresh Yes run_vehicle_control Include a vehicle control check_compound->run_vehicle_control Yes incubation_stability Perform an incubation stability study check_compound->incubation_stability Yes analyze_hplc Analyze aliquots by HPLC at different time points incubation_stability->analyze_hplc results Determine degradation rate and adjust experimental protocol analyze_hplc->results start Unexpected Peaks in HPLC characterize Characterize Degradants (LC-MS) start->characterize forced_degradation Perform Forced Degradation Study start->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidative Degradation forced_degradation->oxidation photo Photodegradation forced_degradation->photo thermal Thermal Degradation forced_degradation->thermal analyze Analyze by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze identify Identify Degradation Products and Optimize Method analyze->identify

Validation & Comparative

A Researcher's Guide to the Definitive Structural Confirmation of Substituted Morpholines Using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine Scaffold and the Imperative of Absolute Structural Fidelity

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved drugs and bioactive molecules is no coincidence; this simple heterocycle imparts advantageous physicochemical, metabolic, and biological properties.[1][3] The morpholine moiety can enhance aqueous solubility, tune molecular polarity, and improve pharmacokinetic profiles, often serving as a crucial component of a pharmacophore that dictates binding affinity and selectivity for a wide range of biological targets.[1][4]

However, the therapeutic promise of any novel substituted morpholine is fundamentally tied to its precise three-dimensional architecture. The absolute stereochemistry, the conformation of the morpholine ring (typically a chair conformation), and the spatial arrangement of its substituents govern its interaction with target proteins.[4][5] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and the potential abandonment of a promising drug candidate. While techniques like NMR and mass spectrometry are indispensable for routine characterization, they provide indirect structural information.[6] For unambiguous, atom-level resolution, single-crystal X-ray crystallography (SCXRD) remains the gold standard, providing the definitive proof of a molecule's true structure.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of SCXRD for the structural confirmation of substituted morpholines. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare SCXRD with alternative methods, and provide the practical insights needed to navigate the crystallographic workflow with confidence.

Why Single-Crystal X-ray Crystallography? A Comparative Analysis

The decision to pursue SCXRD is a strategic one, driven by the need for certainty. While other spectroscopic methods are faster and require less material, they cannot provide the same level of detail as a successful diffraction experiment. Let's compare the alternatives:

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography (SCXRD) Absolute 3D structure, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular packing.Unambiguous and definitive structural determination.[6] Provides solid-state conformational and packing information.Requires a high-quality single crystal, which can be difficult to obtain (the "crystallization bottleneck").[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (1D/2D NMR), relative stereochemistry (NOE), solution-state conformation.Excellent for determining the carbon-hydrogen framework and connectivity. Non-destructive. Provides data on solution-state dynamics.Determination of absolute stereochemistry is often not possible. Provides an average structure in solution, which may differ from the solid-state bioactive conformation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very little sample. Provides rapid confirmation of molecular formula.Provides no information on stereochemistry or 3D arrangement of atoms. Isomer distinction can be challenging or impossible.

In drug development, where absolute certainty of stereochemistry and conformation is paramount, SCXRD is the only technique that provides a direct, high-resolution map of the molecule. This is crucial for understanding receptor-ligand interactions and for securing intellectual property.

The Crystallographic Workflow: From Purified Compound to Validated Structure

The journey from a newly synthesized morpholine derivative to a fully refined crystal structure is a multi-step process. Each stage requires careful execution and an understanding of the underlying principles. The entire workflow is a self-validating system, with checks and quality metrics at each step to ensure the final model is a true and accurate representation of the molecule.

X-ray Crystallography Workflow for Substituted Morpholines cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination & Refinement cluster_3 Phase 4: Validation & Analysis A Purified Substituted Morpholine Compound B Crystal Growth (The Bottleneck) A->B Dissolution in appropriate solvent(s) C Selection of a High-Quality Single Crystal B->C Microscopic examination D Crystal Mounting & Cryo-cooling C->D E X-ray Diffraction Experiment D->E On Diffractometer F Raw Diffraction Data (Reflection Intensities) E->F Data Processing & Integration G Structure Solution (Solving the Phase Problem) F->G H Structure Refinement (Least-Squares Minimization) G->H Initial atomic model I Refined Structural Model H->I Convergence reached (low R-factors, GooF ~1) J Model Validation (checkCIF) I->J K Analysis of Structural Features (Conformation, Packing, H-bonds) J->K Chemically sensible model L Final Crystallographic Information File (CIF) K->L M Database Deposition (e.g., CCDC) L->M Ensuring data accessibility & reproducibility

Caption: The workflow of single-crystal X-ray crystallography.

Step 1: The Crystallization Bottleneck - Obtaining High-Quality Single Crystals

This is often the most challenging step.[6] The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. For substituted morpholines, which are often moderately polar small molecules, several techniques can be employed.

Experimental Protocol: Screening for Crystallization Conditions

  • Purity is Paramount: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation and crystal growth.

  • Solvent Selection: Start by determining the solubility of your compound in a range of common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, water, hexanes, toluene). The ideal crystallization solvent is one in which your compound is moderately soluble.

  • Set up Crystallization Trials:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized cover slip (hanging drop) or on a post (sitting drop) within a sealed well containing a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Microbatch Under-Oil: This technique is particularly useful for water-soluble salts.[6] An aqueous solution of the compound is pipetted as a small drop under a layer of inert oil (e.g., paraffin or silicone oil). The oil controls the rate of water evaporation, allowing for slow concentration and crystal growth.[6]

  • Patience and Observation: Place the trials in a vibration-free environment at a constant temperature. Observe them periodically under a microscope.

Common Crystallization Solvents for Morpholine Derivatives Notes
Acetone, Ethanol, MethanolOften used for slow evaporation due to their moderate volatility.
Dichloromethane/HexaneA common solvent/anti-solvent pair for vapor diffusion.
Acetonitrile, DioxaneCan be effective for compounds with moderate polarity.[7]
Water (for salts)Used in microbatch or vapor diffusion setups, often with an organic anti-solvent like isopropanol or acetone.[8]
Step 2: Data Collection - Interrogating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is subjected to a focused beam of X-rays.

The crystal is mounted on a small loop and typically flash-cooled in a stream of liquid nitrogen (around 100 K). This cryogenic temperature minimizes thermal vibrations of the atoms and protects the crystal from radiation damage, resulting in a higher-quality diffraction pattern. The mounted crystal is placed in a diffractometer, which rotates the crystal through a range of orientations while it is irradiated with monochromatic X-rays.[9] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The intensities and positions of these thousands of reflections form the raw dataset.

Step 3: Structure Solution and Refinement

This is the computational heart of the process. The collected diffraction pattern contains information about the electron density within the crystal, but a crucial piece of information—the phase of the X-ray waves—is lost during the experiment. This is the infamous "phase problem."

  • Structure Solution: Modern computational methods, such as "direct methods" or "charge flipping," are used to estimate the initial phases and generate a preliminary electron density map.[9] From this map, an initial model of the molecular structure can be built.

  • Structure Refinement: This is an iterative process where the atomic positions and thermal vibration parameters of the model are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[9] This is achieved through least-squares minimization. The quality of the fit is monitored using two key metrics:

    • R1 (or R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 0.05 (5%) is generally considered excellent for small molecules.

    • GooF (Goodness of Fit): This value should be close to 1.0 for a well-refined structure. Significant deviations can indicate an incorrect model or problems with the data.

Step 4: Structure Validation, Analysis, and Deposition

The final step is to critically evaluate the refined model to ensure it is chemically and crystallographically sound.

  • Validation: The Crystallographic Information File (CIF) generated by the refinement software is checked using programs like checkCIF. This process flags potential issues such as unusual bond lengths or angles, missed symmetry, or unexplained electron density.[10][11]

  • Analysis: The validated structure provides a wealth of information. For a substituted morpholine, a researcher can now definitively:

    • Confirm the absolute stereochemistry of all chiral centers.

    • Analyze the conformation of the morpholine ring (e.g., chair, boat, twist-boat) and the orientation of its substituents (axial vs. equatorial).[5][9][12]

    • Examine intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack in the solid state.[8][13] This can be crucial for understanding physical properties like melting point and solubility.

Table: Example Crystallographic Data for a Hypothetical Substituted Morpholine

Parameter Value Significance
Chemical FormulaC₂₀H₂₅N₃O₃Confirms the elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.[8]
a, b, c (Å)5.98, 6.67, 24.60Dimensions of the unit cell.[9]
α, β, γ (°)90, 89.8, 90Angles of the unit cell.[9]
Volume (ų)913.1Volume of the unit cell.
Z2Number of molecules in the unit cell.
Final R1 [I>2σ(I)]0.045Excellent agreement between model and data.
GooF1.03Indicates a good refinement.
  • Deposition: To ensure scientific integrity and allow others to build upon the work, the final CIF must be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[10][11] Upon deposition, a unique CCDC number is assigned, which should be included in any publication.[11] This act of data sharing is the cornerstone of trustworthiness and reproducibility in the scientific community.

Conclusion

For researchers working with novel substituted morpholines, the path to unambiguous structural confirmation leads directly to single-crystal X-ray crystallography. While the process, particularly crystal growth, can be challenging, the certainty it provides is unparalleled. It elevates a structural hypothesis to an experimentally verified fact, providing the solid foundation required for rational drug design, the interpretation of biological data, and the advancement of medicinal chemistry programs. By following the systematic workflow outlined in this guide, from meticulous crystallization to rigorous validation and public data deposition, researchers can ensure the scientific integrity of their work and unlock the full potential of their morpholine-based discoveries.

References

  • Al-Wahaibi, L. H., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. Available at: [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1863-1883. Available at: [Link]

  • O'Donovan, D. H., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • Li, H., et al. (2016). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. Powder Diffraction, 31(4), 288-291. Available at: [Link]

  • Zhang, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 12345. Available at: [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Döring, A., & Jones, P. G. (2023). Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1161–1165. Available at: [Link]

  • Bezprizvannyi, V., et al. (2019). Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε-Caprolactone. Inorganic Chemistry, 58(8), 5016-5024. Available at: [Link]

  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Journal of Pharmaceutical Negative Results, 13(S2), 1-8. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available at: [Link]

  • Li, H., et al. (2016). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The crystal structure of morpholine. (a) Molecular structure... [Download Scientific Diagram]. Available at: [Link]

  • Barakat, A., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals, 10(4), 282. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. Available at: [Link]

  • Döring, A., & Jones, P. G. (2023). Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide. ResearchGate. Available at: [Link]

  • Lee, C.-Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9931-9941. Available at: [Link]

  • ACS Axial. (2025). Streamlining Crystallographic Information Files Submission and Publication. Available at: [Link]

  • {Supplementary Data}. (n.d.). Crystal structure data. Available at: [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(1), 158-161. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). The launch of a freely accessible MOF CIF collection from the CSD. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

Sources

Safety Operating Guide

(S)-3-(Thiophen-3-yl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for (S)-3-(Thiophen-3-yl)morpholine

As a chiral building block frequently utilized in advanced drug development, (S)-3-(Thiophen-3-yl)morpholine requires stringent handling and disposal protocols. While specific Safety Data Sheets (SDS) for highly specialized chiral intermediates are often extrapolated from their parent structures, a rigorous safety plan must address the combined hazards of its structural moieties[1].

This guide provides a comprehensive, field-proven Standard Operating Procedure (SOP) for the safe logistical management and disposal of this compound, ensuring absolute environmental compliance and laboratory safety.

Chemical Profile & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity:

  • The Morpholine Moiety: As a secondary amine, the morpholine ring is highly basic and corrosive. It can cause severe chemical burns to biological tissues and reacts violently with strong oxidizing agents, generating exothermic heat[2][3].

  • The Thiophene Moiety: Thiophene derivatives are notoriously flammable and toxic to aquatic life. The sulfur-containing aromatic ring significantly lowers the compound's flash point, meaning its vapors can easily form explosive mixtures with air[4][5].

Operational Causality: Because morpholine derivatives do not readily degrade in aquatic environments and thiophene is highly toxic to aquatic organisms, under no circumstances can this chemical be disposed of down the drain [4][6]. The only acceptable method of final eradication is high-temperature incineration[7].

Hazard Classification & Quantitative Data

When routing this chemical into your institution's waste stream, it must be classified according to federal Environmental Protection Agency (EPA) guidelines.

ParameterValue / SpecificationMechanistic RationaleSource
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Thiophene lowers the flash point; Morpholine acts as a corrosive base.[6]
Incompatible Materials Strong oxidizers, nitric acid, halogensContact triggers rapid exothermic reactions leading to fire or explosion.[2][5]
Spill Absorbent Vermiculite, dry sand, earthInert materials prevent spontaneous combustion during the absorption process.[2][8]
Incineration Temp > 2000°F (1093°C)Ensures complete thermal destruction of the stable heterocyclic rings.[7]
PPE Requirements PVC/Neoprene gloves, face shieldPrevents severe dermal burns and systemic absorption.[4][6]

Step-by-Step Disposal Protocols

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure (S)-3-(Thiophen-3-yl)morpholine waste is safely segregated and prepared for contractor pickup.

Protocol 1: Routine Waste Segregation and Containment
  • Characterize the Waste: Identify the physical state and solvent matrix of the waste. Pure (S)-3-(Thiophen-3-yl)morpholine and its solutions must be kept separate from heavy metal waste and halogenated solvents unless specifically required by your Environmental Health and Safety (EHS) department.

  • Select the Container: Use a dedicated, leak-proof glass or heavy-duty High-Density Polyethylene (HDPE) container.

    • Causality: Glass is impervious to the solvent properties of morpholine derivatives, preventing the slow container degradation that can occur with lesser plastics[8].

  • Validate the Waste Stream (Self-Validation Step): Ensure no strong oxidizers (e.g., nitric acid, peroxides) have been introduced into the waste stream. Check the pH of any aqueous biphasic layers in the waste. If the pH exceeds 12.5, the waste is definitively corrosive and validates the mandatory D002 labeling[6].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write the full chemical name and mark with EPA codes D001 and D002 [1][6].

  • Storage: Store the sealed container in a secondary containment tray within a grounded, flammable storage cabinet. Keep the ambient temperature below 25°C[8][9].

WasteWorkflow Start Waste Generation: (S)-3-(Thiophen-3-yl)morpholine Segregation Waste Segregation (Separate Liquid & Solid) Start->Segregation Liquid Liquid Waste Collect in Glass/HDPE Segregation->Liquid Solid Solid Waste (Contaminated PPE, Sand) Segregation->Solid Labeling Labeling EPA Codes: D001, D002 Liquid->Labeling Solid->Labeling Storage Satellite Accumulation Store < 25°C, Away from Oxidizers Labeling->Storage Disposal Final Disposal High-Temp Incineration (>2000°F) Storage->Disposal

Caption: Workflow detailing the segregation, labeling, and incineration of hazardous chemical waste.

Emergency Spill Management Workflow

In the event of an accidental release, standard cleanup procedures are insufficient due to the compound's flammability and corrosivity.

Protocol 2: Spill Response
  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood ventilation.

    • Causality: Vapors from thiophene and morpholine derivatives are heavier than air. They can travel along the floor to remote ignition sources, causing a flashback explosion[2].

  • Don PPE: Equip a NIOSH-approved respirator, chemical safety goggles, and PVC or neoprene gloves[4].

  • Containment: Surround and cover the spill with an inert absorbent like vermiculite, dry sand, or earth[2][8].

    • Crucial Warning:Never use paper towels or combustible absorbents. The flammability of the thiophene moiety combined with the exothermic heat of absorption can cause spontaneous ignition[2][8].

  • Collection: Use non-sparking tools (e.g., plastic or brass scoops) to transfer the saturated absorbent into a dedicated hazardous waste container[8].

  • Decontamination: Wash the spill surface with a compatible organic solvent (e.g., ethanol or isopropanol) to remove residual amine films, then collect the solvent wash as hazardous waste[8].

SpillResponse Spill Chemical Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect via Non-Sparking Tools Absorb->Collect Waste Route to Hazardous Waste Collect->Waste

Caption: Step-by-step emergency spill response protocol for (S)-3-(Thiophen-3-yl)morpholine.

References

  • United States Department of Agriculture (USDA). "Morpholine - Processing." USDA.gov. URL: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Morpholine." NJ.gov. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem. URL: [Link]

Sources

Personal protective equipment for handling (S)-3-(Thiophen-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for (S)-3-(Thiophen-3-yl)morpholine

As a highly valuable chiral building block in drug discovery—particularly in the synthesis of kinase inhibitors and CNS-active therapeutics—(S)-3-(Thiophen-3-yl)morpholine presents a unique set of handling challenges. Because this molecule fuses a basic, corrosive morpholine ring with a lipophilic thiophene moiety, standard benchtop safety assumptions are insufficient.

This guide provides drug development professionals with a self-validating, causally grounded framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Mechanistic Hazard Profile & Causality

To establish an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity and physical dangers of (S)-3-(Thiophen-3-yl)morpholine are driven by its dual structural motifs:

  • The Morpholine Moiety (Corrosivity): Morpholine derivatives are secondary amines that act as strong bases. Upon contact with the moisture in human skin or mucous membranes, they generate a high local pH. This initiates rapid protein denaturation and the saponification of epidermal fats, leading to severe chemical burns and permanent eye damage[1].

  • The Thiophene Moiety (Permeation): The addition of the aromatic thiophene ring significantly increases the molecule's lipophilicity (LogP). This transforms the compound into a highly effective permeator. If spilled on the skin, the thiophene motif facilitates rapid penetration through the stratum corneum, carrying the toxic morpholine moiety directly into the systemic circulation[2].

HazardMech Molecule (S)-3-(Thiophen-3-yl)morpholine Morpholine Morpholine Moiety (Secondary Amine) Molecule->Morpholine Thiophene Thiophene Moiety (Aromatic Heterocycle) Molecule->Thiophene Corrosive High Local pH (Corrosive) Morpholine->Corrosive Lipophilic High Lipophilicity (Permeator) Thiophene->Lipophilic Burn Tissue Necrosis & Severe Burns Corrosive->Burn Systemic Rapid Dermal Absorption & Systemic Toxicity Lipophilic->Systemic

Mechanistic pathway of dermal toxicity for (S)-3-(Thiophen-3-yl)morpholine.

Quantitative Hazard Data Summary

To contextualize the risk, the following table synthesizes the quantitative hazard data of the constituent moieties that dictate our PPE strategy.

PropertyMorpholine CharacteristicsThiophene CharacteristicsSynergistic Risk Profile in Target Molecule
Primary Hazard Corrosive / Basic (pH > 10 in aq)Flammable / IrritantCorrosive tissue damage with systemic absorption
Exposure Limits OSHA PEL: 20 ppm (8-hr TWA)[1]No established OSHA PELRequires continuous local exhaust ventilation
LogP (Lipophilicity) -0.84[3]~1.81Enhanced lipid solubility facilitates transdermal permeation
Target Organs Eyes, Skin, Respiratory SystemLiver, Kidneys, CNSMulti-organ toxicity via inhalation or dermal contact

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the permeation and corrosivity data, standard latex gloves and safety glasses are strictly prohibited. The following PPE matrix is mandatory for all handling procedures.

PPE CategoryRequired SpecificationScientific Justification (Causality)
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (Double gloving required)[4].Nitrile and Butyl rubber provide superior resistance to basic amines and non-polar thiophene derivatives, preventing transdermal permeation.
Eye/Face Protection NIOSH-approved chemical splash goggles AND a full-face shield.Morpholine derivatives cause irreversible corneal damage upon contact[1]. A face shield prevents splash back during solvent transfer.
Body Protection Flame-retardant (FR) lab coat and a chemical-resistant PVC apron.Thiophene derivatives can be combustible. FR clothing prevents ignition, while the PVC apron blocks corrosive liquid penetration.
Respiratory NIOSH-approved respirator with Type A (Brown) Organic Vapor cartridges[3].Required only if handling outside a certified fume hood or during a spill. Protects against volatile, toxic amine vapors.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, researchers must follow this sequential methodology. Each step contains a built-in verification check.

Phase 1: Engineering Controls & Preparation

  • Verify Airflow: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a continuous tissue-paper flutter test.

  • Clear the Deck: Remove all strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids from the hood. Morpholine reacts violently with oxidizers, posing a severe fire/explosion hazard[1].

Phase 2: PPE Donning & Material Transfer 3. Inspect Gloves: Perform an inflation test on both sets of Nitrile/Butyl gloves to check for micro-tears before donning. 4. Ground Equipment: Because thiophene-containing compounds can accumulate static and are potentially flammable, use non-sparking tools and ensure all receiving metal containers are grounded/bonded[4]. 5. Execute Transfer: Weigh and transfer (S)-3-(Thiophen-3-yl)morpholine using a closed-system transfer or under a blanket of inert gas (Nitrogen or Argon) to minimize vapor release and atmospheric oxidation.

Phase 3: Decontamination & Doffing 6. Tool Decontamination: Rinse all spatulas and glassware with a compatible organic solvent (e.g., ethanol or acetone) inside the fume hood before removing them. 7. Safe Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them immediately in a hazardous waste bin. Wash hands thoroughly with soap and water[5].

Workflow Start 1. Pre-Operation Fume Hood & PPE Check Transfer 2. Material Transfer Inert Gas & Anti-static Tools Start->Transfer Reaction 3. Reaction Execution Closed System Transfer->Reaction Spill Spill or Exposure Detected? Reaction->Spill Emergency Emergency Protocol Evacuate, Wash, Report Spill->Emergency Yes Decon 4. Decontamination & PPE Doffing Spill->Decon No Disposal 5. Hazardous Waste Incineration Disposal Emergency->Disposal Decon->Disposal

Standard operating workflow and emergency decision matrix for chemical handling.

Emergency Response & Spill Management

In the event of a protocol failure, immediate action is required to mitigate the high risk of chemical burns and systemic toxicity.

  • Dermal Exposure: Immediately remove contaminated clothing (do not re-wear until professionally decontaminated). Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not apply neutralizing agents, as the exothermic reaction will worsen the burn[5].

  • Small Spills (< 50 mL/g): Eliminate all ignition sources. Absorb the liquid using an inert, non-combustible material (e.g., dry sand, earth, or vermiculite). Never wash the spill into a sink or sewer, as confined morpholine vapors present a severe explosion hazard[1].

  • Large Spills: Evacuate the laboratory, isolate the hazard area, and contact the institutional HAZMAT team.

Waste Disposal Plan

(S)-3-(Thiophen-3-yl)morpholine must be treated as highly hazardous chemical waste.

  • Containment: Collect all solid waste, contaminated gloves, and absorbed spill materials into a sealed, clearly labeled, compatible polyethylene container.

  • Disposal: Waste material must be disposed of via atomization in a suitable combustion chamber (incinerator) equipped with an appropriate effluent gas cleaning device, in strict accordance with national and local environmental regulations. Do not mix with general organic waste unless explicitly approved by your EHS department.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Morpholine". Retrieved from 1

  • Fisher Scientific. "Safety Data Sheet: Morpholine". Retrieved from 3

  • TRC. "Morpholine - SAFETY DATA SHEET". Retrieved from 4

  • Sigma-Aldrich. "SAFETY DATA SHEET: Thiophene-3-carbaldehyde". Retrieved from

  • Oxford Lab Fine Chem. "MATERIAL SAFETY DATA SHEET THIOPHENE". Retrieved from2

  • Centers for Disease Control and Prevention (CDC). "NIOSH/OSHA Draft Technical Standard and Supporting Documentation for MORPHOLINE". Retrieved from 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Thiophen-3-yl)morpholine
Reactant of Route 2
(S)-3-(Thiophen-3-yl)morpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.